Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate
Overview
Description
Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and trifluoroacetamido groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride.
Trifluoroacetamidation: The trifluoroacetamido group can be introduced by reacting the intermediate with trifluoroacetic anhydride in the presence of a base like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The trifluoroacetamido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid.
Reduction: Formation of 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzylamine.
Scientific Research Applications
Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with anti-inflammatory or anticancer properties.
Material Science: May be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroacetamido group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Methyl 2-bromo-5-fluorobenzoate: Lacks the trifluoroacetamido group, making it less versatile in certain applications.
Methyl 2-fluoro-5-bromobenzoate: Similar structure but different substitution pattern, affecting its reactivity and properties.
Methyl 2-bromo-5-fluoro-3-amidobenzoate: Similar but without the trifluoro group, leading to different chemical behavior.
Uniqueness: Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric properties, enhancing its utility in various chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-3-[(2,2,2-trifluoroacetyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF4NO3/c1-19-8(17)5-2-4(12)3-6(7(5)11)16-9(18)10(13,14)15/h2-3H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHJRHAWNTLHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)NC(=O)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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